3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
This 1,4-dihydropyridine (1,4-DHP) derivative features a core bicyclic structure substituted with three methyl groups at positions 1, 2, and 6, and a 2-chlorophenyl group at position 2. The 2-chlorophenyl substituent introduces electron-withdrawing effects, which may influence electronic distribution, ring puckering, and biological activity. Crystallographic studies of such compounds often employ SHELX programs for structure refinement and validation .
Properties
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAZKYFGKCTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent at position 4 of the 1,4-DHP ring critically determines physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Key Observations:
- Steric effects : Compound 5’s bulky C3 substituent may limit conformational flexibility compared to the target compound’s methyl esters .
- Positional isomerism : The 2-chlorophenyl group in the target compound vs. 3-substituted analogs (e.g., 3-methoxyphenyl in CAS 6048-41-5) alters steric and electronic profiles, impacting binding affinity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
